molecular formula C13H16N8O3 B5774176 3-N-[(E)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino]-1,2,4-triazole-3,4-diamine

3-N-[(E)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino]-1,2,4-triazole-3,4-diamine

Cat. No.: B5774176
M. Wt: 332.32 g/mol
InChI Key: ZYJOPYQOBNVBQV-OVCLIPMQSA-N
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Description

3-N-[(E)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino]-1,2,4-triazole-3,4-diamine is a complex organic compound that features a triazole ring, a morpholine ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-N-[(E)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino]-1,2,4-triazole-3,4-diamine typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

    Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the triazole ring is replaced by the morpholine moiety.

    Attachment of the Nitrophenyl Group: The nitrophenyl group is attached via a condensation reaction between the triazole derivative and a nitrobenzaldehyde under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, under basic or acidic conditions.

Major Products

    Oxidation: Nitroso derivatives, nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-N-[(E)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino]-1,2,4-triazole-3,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of a triazole ring, a morpholine ring, and a nitrophenyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

3-N-[(E)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino]-1,2,4-triazole-3,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N8O3/c14-20-9-16-18-13(20)17-15-8-10-1-2-11(12(7-10)21(22)23)19-3-5-24-6-4-19/h1-2,7-9H,3-6,14H2,(H,17,18)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJOPYQOBNVBQV-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C=NNC3=NN=CN3N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=C(C=C(C=C2)/C=N/NC3=NN=CN3N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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